C7 Substituent Effect on Molecular Weight and Physicochemical Drug-Likeness vs. 7-Bromo Analog
The 7-methyl substituent on the target compound yields a molecular weight of 220.31 g/mol, which is 63.81 g/mol (~29%) lower than the 7-bromo analog (284.12 g/mol for CAS 645421-59-6) [1]. This difference has implications for compliance with the Lipinski Rule of Five (molecular weight <500, though lower is generally preferable for oral bioavailability). The 7-methyl analog also lacks the heavy halogen atom present in the bromo derivative, which may reduce potential for halogen-bonding-driven off-target interactions, although direct comparative selectivity data are not publicly available.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 220.31 g/mol |
| Comparator Or Baseline | Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate: 284.12 g/mol |
| Quantified Difference | ΔMW = −63.81 g/mol (−22.5% relative to bromo analog) |
| Conditions | Computed molecular weights from standard atomic masses (PubChem 2021.05.07 release) |
Why This Matters
For hit-to-lead programs, a 22.5% lower molecular weight on an identical spiro template may offer superior pharmacokinetic developability compared to the heavier halogenated analog.
- [1] PubChem Compound Summary CID 71379624 (CAS 645421-58-5) and PubChem Compound Summary for CAS 645421-59-6. U.S. National Library of Medicine. Accessed May 2026. View Source
